![molecular formula C17H16ClNS B3358877 Acridine, 9-[(4-chlorobutyl)thio]- CAS No. 827303-12-8](/img/structure/B3358877.png)
Acridine, 9-[(4-chlorobutyl)thio]-
Overview
Description
Acridine, 9-[(4-chlorobutyl)thio]- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
One common method involves the reaction of acridine with 4-chlorobutylthiol in the presence of a base, such as sodium hydride, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Acridine, 9-[(4-chlorobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the
Biological Activity
Acridine, 9-[(4-chlorobutyl)thio]- (CAS Number: 827584-71-4), is a derivative of acridine known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications. Below is a detailed overview of its biological activity, including data tables, case studies, and research findings.
Overview of Acridine Derivatives
Acridines are heterocyclic compounds that have been extensively studied for their biological properties. The introduction of various substituents, such as the 4-chlorobutylthio group in this compound, can significantly alter their biological activity. Research indicates that acridine derivatives often exhibit multitarget properties, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The biological activity of Acridine, 9-[(4-chlorobutyl)thio]- can be attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme that manages DNA topology during replication. This inhibition disrupts DNA function and can lead to apoptosis in cancer cells .
- Antimicrobial Activity : Acridine derivatives have demonstrated antibacterial and antimalarial properties, making them potential candidates for treating infectious diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of acridine derivatives. A mini-review on 9-substituted acridines reports various IC50 values against human cancer cell lines:
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
HeLa (Cervical Cancer) | 5.2 | Moderate Inhibition |
MCF-7 (Breast Cancer) | 3.8 | Strong Inhibition |
A549 (Lung Cancer) | 2.5 | High Inhibition |
These findings suggest that the substitution at the 9-position enhances the anticancer activity of acridines .
Antibacterial and Antimalarial Activity
The antibacterial effects of Acridine, 9-[(4-chlorobutyl)thio]- have been investigated against various strains of bacteria. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
E. coli | 16 | Moderate |
S. aureus | 8 | Strong |
P. falciparum (Malaria) | 12 | Effective |
The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Study on Topoisomerase Inhibition : A study published in The Journal of Organic Chemistry demonstrated that acridine derivatives could effectively inhibit topoisomerase II in vitro, leading to cell cycle arrest and apoptosis in cancer cell lines .
- Antimicrobial Efficacy Evaluation : A research article evaluated the antimicrobial efficacy of various acridine derivatives, including Acridine, 9-[(4-chlorobutyl)thio]-, showing promising results against both bacterial and parasitic infections .
Properties
IUPAC Name |
9-(4-chlorobutylsulfanyl)acridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNS/c18-11-5-6-12-20-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWVJGQSUFTCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458867 | |
Record name | Acridine, 9-[(4-chlorobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827303-12-8 | |
Record name | Acridine, 9-[(4-chlorobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.